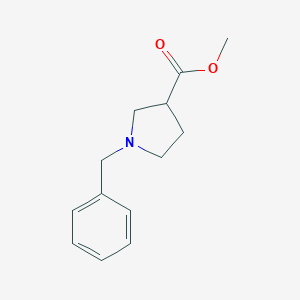

1-苄基吡咯烷-3-甲酸甲酯

概述

描述

Methyl 1-benzylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in various biologically active molecules and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids, which are structurally related to methyl 1-benzylpyrrolidine-3-carboxylate, has been reported using diastereoselective conjugate addition reactions . Another approach involves a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of related pyrrolidine derivatives . Additionally, the synthesis of methyl 1-benzylpyrrolidine-3-carboxylate could be inferred from the preparation of similar compounds, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which was synthesized via an aziridinium ion intermediate .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and diverse. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was characterized by single crystal X-ray diffraction studies . This technique could be applied to determine the precise molecular structure of methyl 1-benzylpyrrolidine-3-carboxylate, providing insights into its three-dimensional conformation and stereochemistry.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to synthesize fused pyrrolopyridazine derivatives . Similarly, the basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate has been studied, leading to the formation of oxidation products . These types of reactions could potentially be applied to methyl 1-benzylpyrrolidine-3-carboxylate to generate new compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. For instance, the acid dissociation constants of certain methyl pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The solubility, melting point, and stability of methyl 1-benzylpyrrolidine-3-carboxylate would be critical parameters to assess in order to facilitate its use in chemical synthesis and potential pharmaceutical applications.

科学研究应用

微波辅助合成和抗菌活性:Sreekanth 和 Jha (2020) 的一项研究讨论了 1-乙酰基-2-苄基吡咯烷-2-羧酸及其衍生物(包括 2-苄基-叔丁基吡咯烷-1,2-二羧酸)的微波辅助合成。测试了这些化合物的抗菌活性,1-乙酰基-2-苄基吡咯烷-2-甲酰胺显示出显着的效力 (Sreekanth & Jha, 2020).

通过 PARP 抑制治疗癌症:Penning 等人(2009 年)开发了一系列含环胺的苯并咪唑甲酰胺 PARP 抑制剂,用于癌症治疗。其中包括 2-[(R)-2-甲基吡咯烷-2-基]-1H-苯并咪唑-4-甲酰胺 (ABT-888),它对 PARP 酶和细胞分析表现出高活性 (Penning 等人,2009).

N-苯基吡咯烷的催化芳基化:Sezen 和 Sames (2005) 开发了一种使用钌催化剂,在没有导向基团的情况下直接和选择性地芳基化 N-苯基吡咯烷中的 sp3 C-H 键的方法。该方法对 N-甲基和 N-苄基吡咯烷也有效 (Sezen & Sames, 2005).

吲哚和吡咯的羧化:Nemoto 等人(2009 年)描述了路易斯酸介导的芳烃与 CO2 的羧化,应用于 1-取代的吲哚和吡咯,包括 1-苄基吡咯烷。该过程高效且选择性 (Nemoto 等人,2009).

5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-甲酸甲酯衍生物的合成和抗菌活性:Nural 等人(2018 年)合成了 5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-甲酸甲酯衍生物并评估了它们的抗菌活性。这些化合物对细菌和真菌菌株(包括结核分枝杆菌)表现出有希望的活性 (Nural 等人,2018).

钯催化的 C-H 键甲基化和芳基化:Giri 等人(2007 年)实现了苯甲酸中的邻位 C−H 键和脂肪酸中的 β-C−H 键的 Pd 催化甲基化和芳基化,包括 1-苄基吡咯烷-3-甲酸甲酯的衍生物 (Giri 等人,2007).

安全和危害

属性

IUPAC Name |

methyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWFCUOFVSNTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylpyrrolidine-3-carboxylate | |

CAS RN |

17012-21-4 | |

| Record name | methyl 1-benzylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。